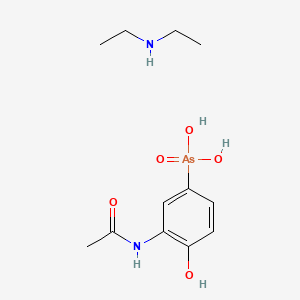
Acetarsone diethylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetarsone diethylamine salt, also known as arsonic acid, (3-(acetylamino)-4-hydroxyphenyl)-, compound with N-ethylethanamine (1:1), is a pentavalent arsenical compound. It has been used as an anti-infective agent with antiprotozoal and antihelmintic properties. This compound was first discovered in 1921 by Ernest Fourneau at the Pasteur Institute .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetarsone diethylamine salt involves several steps. Initially, 4-chloroaniline is dissolved in concentrated hydrochloric acid and water, followed by diazotization. Sodium arsenite is then introduced into the diazo solution, and the mixture is heated to 70°C. The resulting 4-chlorophenylarsonic acid is further processed to obtain 4-hydroxy-3-nitrophenylarsonic acid, which is then reduced to 3-amino-4-hydroxyphenylarsonic acid. Finally, this compound is acetylated to produce N-acetyl-4-hydroxy-m-arsanilic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Acetarsone diethylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing species.
Reduction: Reduction reactions can convert the pentavalent arsenic to trivalent arsenic.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various arsenic-containing compounds, which can be further processed for different applications .
Aplicaciones Científicas De Investigación
Acetarsone diethylamine salt has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Studied for its effects on protozoan infections and its potential use in treating parasitic diseases.
Medicine: Historically used to treat diseases such as syphilis, amoebiasis, yaws, trypanosomiasis, and malaria.
Industry: Utilized in the production of other pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The exact mechanism of action of acetarsone diethylamine salt is not fully understood. it is believed to bind to protein-containing sulfhydryl groups in infective microorganisms, forming lethal As-S bonds. This binding impairs the function of the proteins, ultimately killing the microorganism .
Comparación Con Compuestos Similares
Similar Compounds
Arsthinol: Another arsenical compound with similar antiprotozoal properties.
Melarsoprol: Used to treat trypanosomiasis, it also contains arsenic and has a similar mechanism of action.
Carbarsone: An arsenical compound used to treat amoebiasis.
Uniqueness
Acetarsone diethylamine salt is unique due to its specific structure, which allows it to form stable complexes with proteins in microorganisms. This property makes it particularly effective against certain protozoan infections .
Propiedades
Número CAS |
534-33-8 |
|---|---|
Fórmula molecular |
C12H21AsN2O5 |
Peso molecular |
348.23 g/mol |
Nombre IUPAC |
(3-acetamido-4-hydroxyphenyl)arsonic acid;N-ethylethanamine |
InChI |
InChI=1S/C8H10AsNO5.C4H11N/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12;1-3-5-4-2/h2-4,12H,1H3,(H,10,11)(H2,13,14,15);5H,3-4H2,1-2H3 |
Clave InChI |
STEOHWLXOZVVIU-UHFFFAOYSA-N |
SMILES canónico |
CCNCC.CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















